molecular formula C10H15Cl2FN2O B2981910 2-Fluoro-4-morpholinoaniline dihydrochloride CAS No. 2006276-93-1

2-Fluoro-4-morpholinoaniline dihydrochloride

Cat. No. B2981910
CAS RN: 2006276-93-1
M. Wt: 269.14
InChI Key: XHUAOWGHYUIEMM-UHFFFAOYSA-N
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Description

2-Fluoro-4-morpholinoaniline hydrochloride, also known by its CAS number 1187582-49-5, is a chemical compound with the molecular formula C10H14ClFN2O . It has a molecular weight of 232.68 g/mol .


Synthesis Analysis

The synthesis of similar compounds, such as 3-fluoro-4-morpholinoaniline derivatives, has been reported in the literature . The precursor compound 3-fluoro-4-morpholinoaniline is an important intermediate of the antibiotic drug linezolid and was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions .


Molecular Structure Analysis

The InChI code for 2-Fluoro-4-morpholinoaniline hydrochloride is 1S/C10H13FN2O.ClH/c11-9-7-8(1-2-10(9)12)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H . The Canonical SMILES is C1COCCN1C2=CC(=C(C=C2)N)F.Cl .


Physical And Chemical Properties Analysis

2-Fluoro-4-morpholinoaniline hydrochloride has a molecular weight of 232.68 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 232.0778689 g/mol . The topological polar surface area is 38.5 Ų .

Scientific Research Applications

Antimicrobial and Antifungal Applications

A study conducted by Janakiramudu et al. (2017) outlined the synthesis of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate closely related to 2-Fluoro-4-morpholinoaniline dihydrochloride. These compounds demonstrated significant antimicrobial and antifungal potency, highlighting the derivative's potential in developing new antimicrobial agents. The sulfonamide derivatives, in particular, showed potent antifungal activity, indicating the chemical framework's versatility in biological applications (Janakiramudu et al., 2017).

Molecular Docking and Biological Activity

The same study also employed molecular docking to predict the orientation and affinity of these synthesized compounds at the active enzyme sites. Compounds with high binding affinities demonstrated good correlation with the in vitro antimicrobial screening results, further emphasizing the role of such chemical intermediates in designing biologically active molecules.

Structural Analysis and Characterization

Another area of research involves the experimental and theoretical analysis of intermolecular interactions in derivatives of 1,2,4-triazoles, where fluoro and chloro derivatives were synthesized and characterized. This research underscores the importance of structural analysis in understanding the properties and potential applications of such compounds in biological systems (Shukla et al., 2014).

Synthesis of Novel Compounds

Research by Sathe et al. (2011) involved synthesizing fluorinated benzothiazolo imidazole compounds, showcasing the versatility of fluoro-aniline derivatives in accessing a variety of chemically novel structures with promising antimicrobial activity (Sathe et al., 2011).

properties

IUPAC Name

2-fluoro-4-morpholin-4-ylaniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O.2ClH/c11-9-7-8(1-2-10(9)12)13-3-5-14-6-4-13;;/h1-2,7H,3-6,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUAOWGHYUIEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)N)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-morpholinoaniline dihydrochloride

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